Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Description
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, also known as 2,2-Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]propane, is a chemical compound with the molecular formula C21H26Cl2O4 and a molecular weight of 413.33 g/mol . This compound is commonly used as an analytical standard and is known for its applications in various industrial and research fields.
Properties
IUPAC Name |
1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O4/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,24-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFDJRJOGPUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CCl)O)C2=CC=C(C=C2)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963995 | |
| Record name | 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4809-35-2 | |
| Record name | Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004809352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether typically involves the reaction of Bisphenol A with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted ethers, amines, and thiols.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Scientific Research Applications
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: Studied for its potential effects on cellular processes and its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Used in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether involves its interaction with various molecular targets and pathways. The compound can bind to estrogen receptors, leading to altered gene expression and cellular responses. It can also interfere with other signaling pathways, such as those involving growth factors and cytokines, resulting in changes in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the chlorine atoms.
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether: Similar but derived from Bisphenol F instead of Bisphenol A.
Bisphenol A bis(2,3-dihydroxypropyl) ether: Similar but with hydroxyl groups instead of chlorine atoms.
Uniqueness
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific reactivity or biological effects are desired .
Biological Activity
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, commonly referred to as BADGE·2HCl, is an organic compound derived from bisphenol A (BPA). It contains two chloro-substituted hydroxypropyl ether groups and is primarily used in the production of epoxy resins and as a chemical intermediate in various industrial applications. This article explores the biological activity of BADGE·2HCl, focusing on its endocrine-disrupting potential, toxicity, and interactions with biological systems.
- Molecular Formula : C21H26Cl2O4
- Molecular Weight : 413.33 g/mol
- CAS Number : 4809-35-2
- IUPAC Name : 1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
Endocrine Disruption
BADGE·2HCl has been studied for its potential endocrine-disrupting effects. Research indicates that compounds structurally related to BPA often exhibit similar interactions with estrogen receptors, potentially leading to hormonal imbalances. A comparative study assessed the endocrine-disrupting activity of BADGE·2HCl alongside other bisphenols, revealing that it may activate estrogenic pathways, which could have implications for reproductive health and developmental processes in humans and wildlife .
Toxicity Studies
- Acute Toxicity : Studies utilizing bioluminescent bacteria (e.g., Vibrio fischeri) have shown that BADGE·2HCl exhibits significant acute toxicity, with effects observed at low concentrations. The toxicity was influenced by factors such as temperature and exposure time, indicating a complex interaction with environmental conditions .
- Chronic Toxicity : Long-term exposure studies have suggested potential reproductive toxicity. In one study, BADGE·2HCl was found to affect reproductive parameters in animal models, including reduced fertility rates and altered hormone levels. These findings underscore the importance of understanding the chronic effects of such compounds on health .
Case Study 1: Human Biomonitoring
A study conducted on amniotic fluid samples revealed the presence of BADGE·2HCl among other bisphenols. The concentration levels varied significantly, with some samples showing higher levels associated with pregnancies complicated by chromosomal abnormalities. This suggests a possible link between exposure to bisphenols and adverse developmental outcomes .
Case Study 2: Ecotoxicological Impact
Research assessing the impact of BADGE·2HCl on aquatic organisms highlighted its potential to disrupt endocrine functions in fish species. The study demonstrated that exposure led to altered reproductive behaviors and physiological changes in test subjects, pointing to significant ecological risks associated with this compound .
Data Table: Summary of Biological Effects
| Study | Organism/Model | Effect Observed | Concentration |
|---|---|---|---|
| Biomonitoring | Human Amniotic Fluid | Presence of BADGE·2HCl | 0.69 - 3.38 ng/mL |
| Acute Toxicity | Vibrio fischeri | Significant toxicity | Varies (low concentrations) |
| Chronic Toxicity | Animal Models | Reproductive impairment | Long-term exposure |
| Ecotoxicological Impact | Fish Species | Altered reproductive behaviors | Varies (environmental relevance) |
Q & A
Q. How can Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) be structurally distinguished from related BADGE derivatives in analytical workflows?
- Methodological Answer : Structural identification requires techniques like nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation. For example, BADGE·2HCl (CAS 4809-35-2) has distinct chlorine substitution patterns compared to BADGE·H₂O (no chlorine) or BADGE·HCl·H₂O (single chlorine). Chromatographic separation (e.g., LC-MS/MS) can resolve these derivatives based on polarity and retention times .
Q. What are the critical considerations for preparing calibration standards for BADGE·2HCl in environmental or biological matrices?
- Methodological Answer : Stock solutions (0.5 mg/mL) should be prepared in ethanol or methanol to minimize hydrolysis. Working standards must be diluted in solvents compatible with the matrix (e.g., water with SDS for electrophoretic methods). Stability tests show degradation >10% after 1 month at 4°C, necessitating weekly preparation of intermediate solutions .
Q. Which analytical techniques are most suitable for quantifying BADGE·2HCl in complex matrices like urine or environmental water?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity, especially for detecting free vs. conjugated forms. For canned beverages, field-amplified sample injection-micellar electrokinetic chromatography (FASI-MECC) offers high resolution for polar derivatives. Cross-validation with isotope-labeled internal standards (e.g., d10-BADGE) improves accuracy .
Advanced Research Questions
Q. How do storage conditions and solvent selection impact the stability of BADGE·2HCl in analytical studies?
- Methodological Answer : Stability is highly solvent-dependent. In methanol , degradation rates are <5% over 7 days at -20°C, but in acetonitrile , hydrolysis accelerates due to trace water. For long-term storage, freeze aliquots at -80°C and avoid aqueous buffers. Organic content >50% in sample solutions reduces chlorine loss and epoxide ring opening .
Q. What mechanistic insights explain the toxicity of BADGE·2HCl in aquatic organisms?
- Methodological Answer : Untargeted lipidomics in zebrafish liver cells revealed disruption of glycerophospholipid metabolism , leading to membrane dysfunction. BADGE·2HCl also inhibits β-esterase activity (e.g., acetylcholinesterase) in marine fish, suggesting neurotoxic effects. Use PLHC-1 cell lines or in vitro hepatocyte models to study metabolic disruption .
Q. How can human exposure to BADGE·2HCl be accurately assessed given its rapid metabolism?
- Methodological Answer : Measure both free and conjugated forms in urine via enzymatic deconjugation (β-glucuronidase). Population studies show median urinary concentrations of 1.36 ng/mL in adults (China) vs. 3 ng/mL in the U.S. Adjust for creatinine levels and use pharmacokinetic models to estimate daily intake (e.g., 5.69–9.16 ng/kg-bw/day) .
Q. Why does BADGE·2HCl exhibit spatially variable detection in environmental samples, such as river systems?
- Methodological Answer : In the Danube River, BADGE·2HCl was detected in upper reaches (Germany/Austria) but not downstream due to industrial discharge patterns and photodegradation. Use passive samplers combined with LC-MS/MS for low-concentration monitoring. Sediment binding and pH-dependent hydrolysis further influence detectability .
Q. What experimental strategies resolve contradictions in reported degradation pathways of BADGE derivatives?
- Methodological Answer : Conflicting data on chlorine loss vs. epoxide hydrolysis arise from solvent purity and temperature variability. Conduct controlled kinetic studies with deuterated solvents to track reaction pathways. For example, BADGE·2HCl degrades to BADGE·HCl·H₂O in aqueous methanol via nucleophilic substitution .
Key Recommendations for Researchers
- Standardization : Use isotope-labeled internal standards for quantification to correct matrix effects.
- Toxicity Models : Prioritize zebrafish embryos or 3D liver spheroids for mechanistic studies .
- Environmental Monitoring : Combine LC-MS/MS with passive sampling to capture transient contamination events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
